molecular formula C18H28N2O4S B11233645 N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11233645
M. Wt: 368.5 g/mol
InChI Key: OSIXRRZRILXBQI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both oxygen and nitrogen atoms, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves multiple steps, typically starting with the preparation of the benzoxazepine core. This core can be synthesized through a cyclization reaction involving an appropriate precursor. The introduction of the N-(2,4-dimethylpentan-3-yl) group and the 5-(methylsulfonyl) group can be achieved through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe for investigating biological pathways.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to N-(2,4-dimethylpentan-3-yl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide include:

  • N-(2,4-dimethylpentan-3-yl)-2-(phenylsulfanyl)acetamide
  • N-(2,4-dimethylpentan-3-yl)-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide
  • N-(2,4-dimethylpentan-3-yl)-2-[N-(4-ethylphenyl)methanesulfonamido]acetamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H28N2O4S/c1-12(2)17(13(3)4)19-18(21)16-10-11-20(25(5,22)23)14-8-6-7-9-15(14)24-16/h6-9,12-13,16-17H,10-11H2,1-5H3,(H,19,21)

InChI Key

OSIXRRZRILXBQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CCN(C2=CC=CC=C2O1)S(=O)(=O)C

Origin of Product

United States

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